
PRN-1008
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PRN-1008 involves multiple steps, including the formation of a covalent bond with a cysteine residue (Cys481) in BTK. The synthetic route typically includes the preparation of intermediate compounds, followed by the final coupling reaction to form this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PRN-1008 undergoes several types of chemical reactions, including:
Covalent Bond Formation: This compound forms a reversible covalent bond with the cysteine residue (Cys481) in BTK.
Inhibition Reactions: It inhibits BTK by preventing its phosphorylation, leading to the inhibition of downstream signaling pathways.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .
Major Products Formed
The major product formed from the reactions involving this compound is the covalent complex with BTK, which results in the inhibition of BTK activity .
Applications De Recherche Scientifique
Clinical Applications
1. Immune Thrombocytopenia (ITP)
PRN-1008 is undergoing evaluation in patients with relapsed immune thrombocytopenia, a condition characterized by low platelet counts. A Phase 1/2 study aims to determine the safety, pharmacokinetics, and clinical activity of this compound at varying doses (200 mg to 800 mg) in patients unresponsive to standard treatments . Preliminary results indicate that this compound can effectively increase platelet counts while maintaining a favorable safety profile.
2. Pemphigus
Another significant application of this compound is in the treatment of pemphigus, an autoimmune blistering disease. A randomized, double-blind trial is assessing its efficacy compared to corticosteroids in moderate to severe cases. The study aims to establish whether this compound can enhance treatment outcomes while reducing corticosteroid dependency .
3. Other Autoimmune Diseases
this compound has shown potential in treating various other autoimmune diseases due to its ability to inhibit BTK signaling pathways. Research indicates that targeting BTK may provide therapeutic benefits in conditions such as rheumatoid arthritis and lupus erythematosus by modulating B-cell activity and reducing inflammation .
Pharmacokinetics and Safety
The pharmacokinetic studies of this compound reveal several key findings:
- Absorption and Distribution : Following oral administration, this compound is rapidly absorbed with a large volume of distribution and a half-life of approximately 3–4 hours .
- Target Occupancy : Studies have demonstrated that this compound achieves over 90% BTK occupancy within four hours post-dosing, with sustained occupancy observed even after plasma concentrations decline .
- Safety Profile : In clinical trials, this compound has been well tolerated, with gastrointestinal events being the most common adverse effects reported. No serious adverse events have been noted across various dosing regimens .
Case Studies
Study | Condition | Design | Key Findings |
---|---|---|---|
Phase 1/2 Study | Immune Thrombocytopenia | Open-label, dose-finding | Increased platelet counts; well-tolerated up to 800 mg |
Pemphigus Trial | Pemphigus | Randomized, double-blind | Assessing efficacy vs corticosteroids; preliminary results pending |
BTK Inhibition Study | Autoimmune Diseases | Nonclinical pharmacodynamics | Sustained BTK occupancy; potential for chronic administration |
Mécanisme D'action
PRN-1008 exerts its effects by forming a reversible covalent bond with the cysteine residue (Cys481) in BTK. This binding inhibits BTK’s activity, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The inhibition of BTK leads to reduced B-cell activation and modulation of immune cell functions, making this compound a promising therapeutic agent for autoimmune diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibrutinib: Another BTK inhibitor, but it forms an irreversible covalent bond with BTK.
Acalabrutinib: A selective BTK inhibitor with a different binding profile compared to PRN-1008.
Zanubrutinib: A BTK inhibitor with a higher selectivity for BTK compared to other kinases.
Uniqueness of this compound
This compound is unique due to its reversible covalent binding mechanism, which allows for prolonged target occupancy and reduced off-target effects. This reversible binding also provides a safety advantage over irreversible inhibitors like ibrutinib .
Activité Biologique
PRN-1008, also known as Rilzabrutinib, is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), primarily developed for the treatment of autoimmune diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
This compound operates by binding covalently to a specific cysteine residue in BTK, which enhances its selectivity and efficacy. This unique binding allows for a prolonged therapeutic effect while reducing potential safety concerns associated with irreversible BTK inhibitors. The compound's pharmacodynamics indicate that it achieves high levels of BTK occupancy in peripheral blood mononuclear cells (PBMCs), which is critical for its therapeutic action against various immune-mediated diseases .
Preclinical Studies
Preclinical studies have demonstrated that this compound effectively modulates both adaptive and innate immune responses without inducing cell death. Its anti-inflammatory properties were evaluated in various in vitro and in vivo models, showing promising results in conditions such as pemphigus and immune thrombocytopenia (ITP) .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Findings |
---|---|
In Vitro | Effective inhibition of BTK activity; modulation of immune cell function. |
In Vivo | Reduced disease severity in animal models of autoimmune diseases. |
Mechanistic Insights | Durable covalent engagement with BTK leading to sustained pharmacological effects. |
Phase I Trials
The first human trials established this compound's safety and tolerability. A two-part study involving healthy volunteers assessed single and multiple ascending doses ranging from 50 mg to 1200 mg. Results indicated that this compound was well-tolerated with no severe adverse events reported. High BTK occupancy (>90%) was achieved within four hours post-dosing, with a slow decay rate observed .
Table 2: Phase I Trial Results
Dosage Range (mg) | Time to Peak BTK Occupancy | Adverse Events | Half-Life (h) |
---|---|---|---|
50 - 1200 | 4 hours | Mild gastrointestinal issues | 3 - 4 |
Phase II Trials
Subsequent Phase II trials focused on patients with pemphigus vulgaris and ITP. The BELIEVE-PV study demonstrated significant improvements in disease outcomes with extended treatment using this compound. Patients reported enhanced quality of life metrics alongside clinical efficacy .
Efficacy and Safety Profile
The overall findings suggest that this compound is effective in managing symptoms associated with autoimmune disorders while maintaining a favorable safety profile. Common adverse events were predominantly gastrointestinal, with no serious complications reported throughout the trials .
Table 3: Summary of Efficacy Outcomes in Phase II Trials
Condition | Primary Outcome Measure | Result |
---|---|---|
Pemphigus Vulgaris | Reduction in disease activity score | Significant improvement observed |
Immune Thrombocytopenia | Increase in platelet count | Sustained elevation noted |
Propriétés
IUPAC Name |
(E)-2-[(3S)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFFREMLXLZNHE-GRBCXPRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40FN9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.